Nicotine N-oxide is a metabolite of nicotine, the primary psychoactive alkaloid found in tobacco plants. It is formed through the oxidation of nicotine, primarily by flavin-containing monooxygenases (FMOs), particularly FMO1 . It can also be formed by cytochrome P450 (CYP) enzymes, including CYP2A6 . Nicotine N-oxide is found in tobacco products and is excreted in the urine of smokers, accounting for 4-8% of total urinary nicotine metabolites .
The synthesis of nicotine N-oxide can occur through various methods, primarily involving the oxidation of nicotine. One common approach is through N-oxidation, which can be achieved using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically involves the oxidation of the nitrogen atom in the nicotine molecule, leading to the formation of nicotine N-oxide.
Key parameters in the synthesis include:
For instance, one study demonstrated that using acetic anhydride in conjunction with nicotine N-oxide yielded derivatives with improved properties, indicating that derivatization can also be an effective synthetic strategy .
Nicotine N-oxide has a molecular formula of and a molecular weight of approximately 178.23 g/mol. The compound's structure features:
The structural representation can be expressed as follows:
Nicotine N-oxide participates in various chemical reactions, primarily due to its electrophilic nature. One key reaction type is its interaction with nucleophiles, which can lead to further derivatization or transformation into other biologically active compounds.
Notable reactions include:
These reactions are essential for understanding the metabolic pathways involving nicotine and its derivatives .
The mechanism of action for nicotine N-oxide primarily relates to its role as a metabolite in the body. It is formed during the metabolic processing of nicotine via cytochrome P450 enzymes, particularly CYP2A6 and CYP2B6.
Key aspects include:
Research has shown that this metabolite may influence both pharmacokinetics and pharmacodynamics of nicotine, affecting how it interacts with biological systems .
Nicotine N-oxide exhibits several notable physical and chemical properties:
Relevant data includes:
Nicotine N-oxide has several scientific applications:
Nicotine N-Oxide is an oxidation product of the tertiary amine nicotine (3-[(1S)-1-methylpyrrolidin-2-yl]pyridine). Structurally, it features an oxygen atom covalently bonded to the nitrogen atom within the pyrrolidine ring of nicotine, forming an N-oxide functional group. This modification occurs specifically at the pyrrolidine nitrogen, distinguishing it from other oxidative metabolites like cotinine or nicotine N'-oxide (formed at the pyridine nitrogen) [2] [7]. The addition of the oxygen atom increases the molecule's polarity and molecular weight compared to the parent nicotine molecule.
Table 1: Key Structural Characteristics of Nicotine N-Oxide
Property | Description | Comparison to Nicotine |
---|---|---|
Core Structure | Pyridine ring + N-methylpyrrolidine N-oxide ring | Pyridine ring + N-methylpyrrolidine ring |
Functional Group | Tertiary amine N-oxide (on pyrrolidine nitrogen) | Tertiary amine (pyrrolidine nitrogen) |
Chirality | Chiral center maintained at the pyrrolidine 2'-position (typically S-configuration as in nicotine) | Chiral center at pyrrolidine 2'-position (S-config) |
Molecular Formula | C₁₀H₁₄N₂O | C₁₀H₁₄N₂ (Nicotine) |
Polarity | Higher polarity due to N-oxide group | Lower polarity |
Common Isomers | Syn and Anti conformers possible due to the pyramidal nature of the N-oxide nitrogen relative to the ring | Single conformation predominates |
This structural alteration significantly impacts its physicochemical properties. Nicotine N-Oxide exhibits greater water solubility than nicotine due to its enhanced polarity and reduced lipid solubility. It exists as a mixture of syn and anti conformational isomers resulting from the pyramidal geometry of the N-oxide nitrogen relative to the pyrrolidine ring plane [7]. While nicotine itself is a strong base, the N-oxide formation reduces the basicity of the pyrrolidine nitrogen. Nicotine N-Oxide can undergo reduction back to nicotine under certain conditions (e.g., by gut flora or chemical reducing agents) [2].
The investigation into the metabolic fate of nicotine began intensively in the late 1950s and early 1960s. While cotinine was identified as the principal urinary metabolite of nicotine in 1959 [2], the presence of other metabolites, including oxidation products, was recognized but not fully characterized initially. Nicotine N-Oxide was among these early-identified minor metabolites. Research throughout the 1970s and 1980s utilized microsomal preparations and animal models to delineate the enzymatic pathways responsible for nicotine metabolism, confirming the formation of an N-oxidized product [2] [7].
A significant milestone was the identification and characterization of the specific enzymes involved. While cytochrome P450 2A6 (CYP2A6) was established in 1996 as the primary catalyst for the dominant 5'-oxidation pathway converting nicotine to cotinine via the Δ1',5'-iminium ion [2], research concurrently clarified the role of flavin-containing monooxygenases (FMO), particularly FMO3, in catalyzing the N-oxidation of nicotine's pyrrolidine nitrogen to form Nicotine N-Oxide [2]. This pathway was recognized as a distinct, albeit minor, route of nicotine metabolism compared to the quantitatively major 5'-oxidation pathway leading to cotinine.
Early analytical methods, often relying on gas chromatography (GC), faced challenges in directly quantifying Nicotine N-Oxide due to its thermal instability and polarity. The development of liquid chromatography (LC) techniques, particularly coupled with mass spectrometry (MS), provided more reliable tools for its identification and quantification in biological matrices like urine and plasma, solidifying its place in the nicotine metabolic scheme [7] [9]. Studies demonstrated that Nicotine N-Oxide typically accounts for a small percentage (generally reported as <10%) of the total nicotine dose excreted in human urine, with significant interindividual variability influenced by factors like FMO3 activity and potentially genetic variation [2] [9].
Nicotine N-Oxide serves several important roles within tobacco science and public health research, primarily as a biomarker and for understanding metabolic variability:
Biomarker of Tobacco Exposure: Nicotine N-Oxide is a specific metabolite of nicotine. Its detection and quantification in biological fluids (urine, blood, saliva) confirm exposure to nicotine, predominantly derived from tobacco use or nicotine replacement therapies. While cotinine remains the gold-standard biomarker due to its longer half-life and higher abundance, Nicotine N-Oxide contributes to the overall picture of nicotine uptake and metabolic handling. It forms part of the "total nicotine equivalents" (TNE) or "nicotine equivalent" (NE) measures sometimes used in research to estimate total systemic nicotine exposure, calculated as the molar sum of nicotine and its major metabolites including Nicotine N-Oxide, cotinine, trans-3'-hydroxycotinine, and their glucuronide conjugates [7] [9]. Measuring TNE/NE is considered a more comprehensive biomarker than cotinine alone.
Indicator of Metabolic Pathway Activity: The relative proportion of Nicotine N-Oxide compared to other metabolites, particularly cotinine and trans-3'-hydroxycotinine, provides insight into the activity of the FMO3-mediated N-oxidation pathway versus the dominant CYP2A6-mediated oxidation pathway. Interindividual variability in the ratio of Nicotine N-Oxide to nicotine or to total metabolites can reflect variations in FMO3 expression or function. This is relevant because the overall rate and pattern of nicotine metabolism, influenced by genetics (e.g., CYP2A6 polymorphisms), ethnicity, and other factors, significantly impact smoking behaviors, addiction potential, and potentially disease risk [2] [9]. While CYP2A6 activity is most strongly associated with these outcomes (measured by the nicotine metabolite ratio, NMR = trans-3'-hydroxycotinine/cotinine), understanding contributions from minor pathways like N-oxidation adds depth to metabolic phenotyping.
Pharmacological and Toxicological Research: Although Nicotine N-Oxide itself is generally considered an inactive metabolite with minimal direct interaction with nicotinic acetylcholine receptors [2], its formation represents a detoxification pathway. By converting the pharmacologically active nicotine into a more polar and readily excreted compound, N-oxidation contributes to the termination of nicotine's effects. Research into whether variability in this pathway influences nicotine's overall pharmacokinetic profile or effects remains an area of study. Furthermore, its potential role in the context of "thirdhand smoke" (residual smoke contaminants on surfaces) is emerging, as components of tobacco smoke can undergo chemical transformations in the environment. While other compounds like nicotelline are more established markers for tobacco smoke particulate matter [5], the stability and detectability of various nicotine derivatives, including oxides, are of interest in environmental tobacco smoke research.
Table 2: Role of Nicotine N-Oxide in Research Contexts
Research Context | Role of Nicotine N-Oxide | Measurement Consideration |
---|---|---|
Exposure Assessment | Constituent of Total Nicotine Equivalents (TNE), providing a comprehensive biomarker of nicotine uptake. | Quantified in urine (often as total = free + glucuronide) using LC-MS/MS. |
Metabolic Phenotyping | Reflects activity of the FMO3-mediated N-oxidation pathway, a minor route of nicotine metabolism. | Ratio to nicotine or percentage of total metabolites excreted; variability indicates FMO3 differences. |
Pharmacokinetic Studies | Represents a terminal inactivation and detoxification step, contributing to nicotine clearance. | Clearance rates via N-oxidation pathway can be modeled. |
Environmental Research | Potential component (though not primary marker) of residual tobacco smoke constituents undergoing chemical transformations. | Stability and detectability in environmental matrices are areas of investigation. |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0